Dehydro Isradipine
Overview
Description
Dehydro Isradipine is a major metabolite of Isradipine . It is a potent calcium channel blocker utilized in the compound industry . It selectively inhibits calcium influx, resulting in relaxation of vascular smooth muscle and improved blood flow .
Molecular Structure Analysis
The molecular formula of Dehydro Isradipine is C19H19N3O5 . The molecular weight is 369.37 .
Scientific Research Applications
Addiction Studies
- Scientific Field: Psychopharmacology
- Application Summary: Isradipine has been studied for potential applications in addiction treatment . This research was conducted on adults with a current Diagnostic and Statistical Manual of Mental Disorders-5th edition diagnosis of a substance use disorder and/or healthy volunteers alone and in conjunction with a substance (i.e., cocaine, methamphetamine, alcohol) .
- Methods of Application: The studies included in the review used various designs, isradipine dosages/dosing, and addictive substances of interest .
Enhancement of Drug Dissolution Rate
- Scientific Field: Pharmaceutical Sciences
- Application Summary: A study aimed to enhance the dissolution rate of isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs) .
- Methods of Application: Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was then formulated in OFDFs .
- Results: The results indicated that the inclusion complexation of isradipine enhances its solubility and dissolution rate . The complexed drug with HP-β-CD in the presence of a high level of disintegrants enhanced the drug dissolution compared to the plain film .
Safety And Hazards
Future Directions
While specific future directions for Dehydro Isradipine are not detailed in the search results, research into Isradipine and its metabolites continues to be an active area of study. For example, studies have been conducted to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films . Another study aimed to formulate nanostructured lipid carriers of Isradipine to enhance its oral bioavailability and prolong its antihypertensive effect .
properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCEEUFISNYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439442 | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Isradipine | |
CAS RN |
116169-18-7 | |
Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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